5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N'-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
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Overview
Description
5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple hydroxyl groups, acetyl groups, and iodine atoms. This compound is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. Industrial production also includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atoms or convert acetyl groups to hydroxyl groups.
Substitution: The iodine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ioversol: A similar iodinated compound used as a contrast agent in medical imaging.
Dotinurad: Another compound with a similar structure but different functional groups, used in pharmaceutical research.
Uniqueness
What sets 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2-(acetyloxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide apart is its unique combination of functional groups and iodine atoms. This gives it distinct chemical properties and makes it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C21H28I3N3O10 |
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Molecular Weight |
863.2 g/mol |
IUPAC Name |
[1-[[3-[acetyl(2,3-dihydroxypropyl)amino]-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]-3-hydroxypropan-2-yl] acetate |
InChI |
InChI=1S/C21H28I3N3O10/c1-9(31)27(5-12(34)7-29)19-17(23)14(20(35)25-3-11(33)6-28)16(22)15(18(19)24)21(36)26-4-13(8-30)37-10(2)32/h11-13,28-30,33-34H,3-8H2,1-2H3,(H,25,35)(H,26,36) |
InChI Key |
IJPPHJTZRLEBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)OC(=O)C)I)C(=O)NCC(CO)O)I |
Origin of Product |
United States |
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